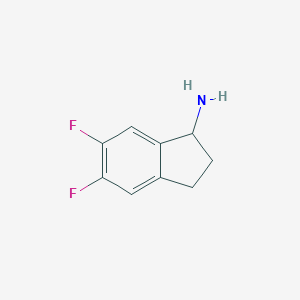

5,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVNJMGXPIYWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599297 | |

| Record name | 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173998-71-5 | |

| Record name | 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indane Scaffold: a Foundation of Therapeutic Potential

The indane scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a cornerstone in the development of a wide range of pharmaceuticals. Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. This conformational rigidity can lead to higher binding affinities and selectivities for enzymes and receptors, a desirable trait in drug design.

The versatility of the indane nucleus is evident in the diversity of drugs that incorporate this structure. Notable examples include:

Indinavir: An HIV protease inhibitor used in the treatment of HIV/AIDS.

Rasagiline (B1678815): A monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease.

Donepezil: An acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease.

The therapeutic success of these and other indane-containing drugs underscores the importance of this scaffold in medicinal chemistry. Its ability to serve as a robust framework for a variety of pharmacologically active molecules continues to make it a focal point of research.

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Indinavir | Antiretroviral | HIV Protease Inhibitor |

| Rasagiline | Antiparkinson Agent | MAO-B Inhibitor |

| Donepezil | Anti-Alzheimer's Agent | Acetylcholinesterase Inhibitor |

The Impact of Fluorination on Dihydro 1h Inden 1 Amine Derivatives

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system. mdpi.com

In the context of dihydro-1H-inden-1-amine derivatives, fluorination can lead to several advantageous modifications:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to a longer duration of action.

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target through the formation of hydrogen bonds or dipole-dipole interactions.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a specific receptor or enzyme active site.

Academic inquiry into fluorinated dihydro-1H-inden-1-amine derivatives has explored how the position and number of fluorine substituents can fine-tune these properties. For instance, research into fluorinated 2-aminoindanes has shown that these compounds can act as potent monoamine transporter inhibitors, with potential applications as psychoactive substances. researchgate.netnih.gov The difluoro substitution pattern, as seen in 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine, is of particular interest for its potential to significantly modulate the electronic and metabolic properties of the aminoindane scaffold.

| Property | Effect of Fluorination | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation | Longer drug half-life |

| Lipophilicity | Generally increased | Enhanced membrane permeability |

| Binding Affinity | Can be increased through new electronic interactions | Improved potency and selectivity |

| pKa | Can be altered, affecting ionization at physiological pH | Modified solubility and absorption |

Current Research Trajectories for 5,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Influence of Indane Scaffold Substitution on Biological Activity

The biological profile of this compound analogues is intricately modulated by the nature and position of substituents on both the aromatic and aliphatic rings of the indane core. Key modifications include the strategic placement of fluorine atoms, the position and configuration of the amine functionality, and the introduction of other ancillary groups to fine-tune the pharmacological properties.

The introduction of fluorine atoms into drug candidates can significantly alter their physicochemical properties, including lipophilicity, acidity, and metabolic stability. nih.gov In the context of the 5,6-difluoro-indane scaffold, the two fluorine atoms on the aromatic ring exert a strong electron-withdrawing effect, which can influence the molecule's interaction with biological targets. This substitution pattern can enhance binding affinity by participating in favorable electrostatic or hydrogen-bonding interactions with receptor residues.

Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less prone to metabolic cleavage. For the 5,6-difluoro-indane core, this substitution pattern is anticipated to protect the aromatic ring from hydroxylation, a common metabolic pathway for many xenobiotics. This can lead to an increased half-life and improved bioavailability of the compound. While specific metabolic data for this compound is not extensively detailed in publicly available literature, the general principles of metabolic blocking by fluorination are well-documented and applicable. nih.govmdpi.com

| Substitution Pattern | Potential Effect on Molecular Recognition | Potential Effect on Metabolic Stability |

| 5,6-Difluoro | Enhanced binding through electrostatic interactions | Increased stability by blocking aromatic oxidation |

| 4-Fluoro | Moderate influence on binding | Partial protection of the aromatic ring |

| Non-fluorinated | Primarily hydrophobic interactions | Susceptible to aromatic hydroxylation |

The position and stereochemistry of the amine group on the indane scaffold are critical determinants of biological activity. In this compound, the amine is located at the 1-position of the indane ring, creating a chiral center. The (R)- and (S)-enantiomers can exhibit significantly different affinities and efficacies for their biological targets due to the three-dimensional arrangement of the amine and the difluorophenyl ring.

For instance, in the development of monoamine oxidase (MAO) inhibitors based on the aminoindan scaffold, the stereochemistry of the amine group is crucial for potent and selective inhibition. nih.gov It is well-established that one enantiomer often fits more precisely into the active site of an enzyme or receptor, leading to a more favorable binding energy. The specific orientation of the amine group in either the (R) or (S) configuration will dictate its ability to form key hydrogen bonds and ionic interactions within the target's binding pocket. While detailed studies on the separate enantiomers of this compound are not widely published, the principle of stereospecificity is a fundamental concept in pharmacology. nih.gov

| Amine Position | Stereochemistry | Potential Impact on Target Interaction |

| 1-position | (S)-enantiomer | May exhibit higher affinity for a specific target |

| 1-position | (R)-enantiomer | May exhibit lower affinity or interact with a different target |

| 2-position | N/A (if no other chiral centers) | Alters the spatial relationship between the amine and the aromatic ring, likely affecting target binding |

The introduction of additional substituents on the indane scaffold can further modulate the pharmacological profile of this compound analogues. These modifications can influence potency, selectivity, and pharmacokinetic properties. For example, the addition of small alkyl or alkoxy groups to the aromatic ring can alter the electronic and steric properties of the molecule, potentially leading to improved target engagement.

In studies of related indane derivatives, the addition of various functional groups has been shown to significantly impact their biological activity. For instance, in a series of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives, the presence of methyl, chloro, and methoxy (B1213986) substituents on an ancillary benzophenone (B1666685) moiety resulted in varying degrees of cytotoxicity against different cancer cell lines. nih.gov While this example pertains to a different indane derivative, it highlights the principle that ancillary substituents can be used to fine-tune the pharmacological profile of the core scaffold.

Rational Design Principles for Novel this compound Derivatives

The development of novel analogues of this compound is guided by rational design principles aimed at optimizing their therapeutic potential. These strategies often involve a combination of computational modeling and synthetic chemistry to create derivatives with enhanced properties.

Achieving selectivity for a specific biological target over others is a critical goal in drug design to minimize off-target effects. For this compound derivatives, enhancing receptor selectivity can be approached by exploiting subtle differences in the binding pockets of related receptors.

One common strategy is fragment-based drug design, where small molecular fragments that bind to specific sub-pockets of the target receptor are identified and then linked to the core scaffold. nih.gov For example, in the design of selective MAO-B inhibitors based on the rasagiline (B1678815) (an N-propargyl-1-aminoindan) scaffold, hydrophobic fragments were linked to the core to target a hydrophobic pocket in the entrance cavity of the enzyme, leading to improved isoform selectivity. nih.gov This approach could be applied to this compound to develop analogues with enhanced selectivity for a desired target.

Optimizing the pharmacokinetic profile of a drug candidate is essential for its successful development. This involves modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. For this compound analogues, several structural modification strategies can be employed to enhance their preclinical pharmacokinetics.

As previously discussed, the 5,6-difluoro substitution pattern is expected to improve metabolic stability. Further modifications could include the introduction of polar groups to modulate solubility and permeability. For example, the addition of a hydroxyl or a small ether group could increase aqueous solubility, which may be beneficial for oral absorption. However, such modifications must be carefully balanced to avoid a significant increase in polarity that could hinder penetration of the blood-brain barrier if the target is within the central nervous system. The general principles of optimizing preclinical pharmacokinetics are well-established and involve a multi-parameter optimization of properties such as lipophilicity, polar surface area, and metabolic stability. mdpi.com

Structure-Based Drug Design Approaches in Indane-Based Chemical Space

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. In the context of the indane-based chemical space, SBDD approaches would be instrumental in optimizing the interactions of this compound analogues with their intended molecular targets.

A typical SBDD workflow for this class of compounds would involve:

Target Identification and Validation: Identifying the specific protein target responsible for the therapeutic effect of the indane scaffold.

Structural Determination: Obtaining the 3D structure of the target protein, either through X-ray crystallography or cryo-electron microscopy, preferably in complex with a ligand.

Computational Modeling and Docking: Utilizing molecular modeling software to predict the binding mode of this compound and its analogues within the active site of the target. These studies would help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity.

Iterative Design and Synthesis: Based on the computational insights, new analogues would be designed to enhance these interactions. For instance, if a hydrophobic pocket is identified in the binding site, modifications to the indane scaffold to include lipophilic groups could be explored.

Biological Evaluation: The newly synthesized compounds would then be tested for their biological activity, and the results would be used to refine the computational models in an iterative cycle of design, synthesis, and testing.

The table below conceptualizes potential modifications and their rationale within a structure-based design framework.

| Compound Modification | Rationale for Design | Predicted Interaction |

| N-alkylation of the 1-amino group | To explore additional hydrophobic pockets and modulate basicity. | Enhanced van der Waals interactions. |

| Introduction of a hydroxyl group on the cyclopentane (B165970) ring | To form new hydrogen bonds with the target protein. | Increased binding affinity through specific hydrogen bonding. |

| Replacement of one fluorine with a larger halogen | To probe the steric and electronic tolerance of the binding pocket. | Altered electrostatic and hydrophobic interactions. |

| Bioisosteric replacement of the benzene (B151609) ring | To explore alternative scaffolds with improved properties (e.g., solubility, metabolic stability). | Maintenance of key binding interactions with a novel core. |

Pharmacological and Biological Evaluation of 5,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine and Its Analogues

Mechanisms of Action and Molecular Target Interactions

The biological activities of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine and its analogues are dictated by their interactions with specific molecular targets, including receptors and enzymes. These interactions can lead to the modulation of various signaling pathways.

Ligand-Receptor Binding Affinity and Modulatory Effects

While specific binding data for this compound is not extensively documented in publicly available literature, studies on closely related analogues provide insight into the potential receptor interactions of this chemical family. The indane core serves as a versatile scaffold for designing ligands that can bind to a variety of receptors.

For instance, a series of N-substituted 2,3-dihydro-1H-inden-2-yl derivatives have been investigated as positive allosteric modulators (PAMs) of the AMPA receptor. One such compound, N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, demonstrated potent, efficacious CNS penetration and a favorable pharmacokinetic profile in preclinical studies. researchgate.net This highlights the potential of the dihydro-1H-indene scaffold to modulate ionotropic glutamate (B1630785) receptors, which are crucial for synaptic plasticity and neurotransmission.

Furthermore, other complex indane-containing structures have been developed as selective estrogen receptor downregulators (SERDs) and antagonists for the treatment of estrogen receptor (ER) positive breast cancer, demonstrating the adaptability of the scaffold for targeting nuclear hormone receptors.

Table 1: Receptor Binding and Modulatory Effects of Selected Indane Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Modulatory Effect | Therapeutic Area |

|---|---|---|---|

| N-substituted 2,3-dihydro-1H-inden-2-yl derivatives | AMPA Receptor | Positive Allosteric Modulator | CNS Disorders |

| 1-Aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives | Estrogen Receptor (ER) | Downregulator/Antagonist | Breast Cancer |

Enzyme Inhibition Profiling

Analogues of this compound have shown significant activity as enzyme inhibitors, a common mechanism of action for many therapeutic agents. nih.gov The specific enzymes targeted often depend on the substitutions made to the core indane structure.

A notable example is the investigation of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization. A series of these compounds were designed to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a validated strategy in cancer therapy. nih.govnih.govtandfonline.comtandfonline.com One of the most potent derivatives, compound 12d (structure not fully specified in the provided context), exhibited antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. nih.govtandfonline.com This compound was shown to inhibit tubulin polymerization, induce G2/M phase cell cycle arrest, and stimulate apoptosis. nih.govtandfonline.com

In other studies, difluoro-substituted diamine compounds have been explored as potent enzyme inhibitors. For example, 2,2-Difluoro-5-hexyne-1,4-diamine was identified as a potent, enzyme-activated inhibitor of ornithine decarboxylase, an enzyme involved in cell proliferation. nih.gov This demonstrates that the inclusion of difluoro groups, similar to those in this compound, can be a key feature for potent enzyme inhibition.

Table 2: Enzyme Inhibition Profile of Selected Indane Analogues and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Mechanism of Inhibition | IC50 Value (Compound 12d) |

|---|---|---|---|

| Dihydro-1H-indene derivatives | Tubulin | Inhibition of polymerization (Colchicine site binding) | 0.028 - 0.087 µM |

| 2,2-Difluoro-5-hexyne-1,4-diamine | Ornithine Decarboxylase | Enzyme-activated, time-dependent inhibition | KI = 10 µM |

In Vitro Pharmacological Profiling of this compound Derivatives

The in vitro evaluation of these compounds is crucial for determining their potential therapeutic applications, including anti-cancer, neuroactive, and antimicrobial activities.

Assessment of Anti-Cancer Properties, including Hypoxia-Inducible Factor (HIF) Pathway Modulation

The anti-cancer potential of indane analogues is an area of active research. researchgate.net As mentioned, dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors have demonstrated significant antiproliferative activity against various cancer cell lines, including K562 (leukemia), A549 (lung), PC-3 (prostate), and Hep-G2 (liver). nih.govmdpi.com Compound 12d , for example, not only inhibited cancer cell growth with low nanomolar potency but also exhibited anti-angiogenic properties. nih.govnih.gov

The Hypoxia-Inducible Factor (HIF) pathway is a critical regulator of cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. numberanalytics.com HIF activation promotes tumor progression by controlling genes involved in angiogenesis, metabolic reprogramming, metastasis, and therapy resistance. bmj.comnih.govjci.org The HIF transcription factor is a heterodimer composed of an oxygen-sensitive α-subunit and a stable β-subunit. numberanalytics.com Under hypoxic conditions, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of numerous target genes, such as VEGF, which promotes the formation of new blood vessels. nih.govfrontiersin.org While the direct modulation of the HIF pathway by this compound has not been specifically reported, targeting this pathway is a key strategy in oncology. Given the role of indane derivatives in inhibiting angiogenesis, exploring a potential link to HIF pathway modulation is a logical area for future investigation.

Table 3: Anti-proliferative Activity of a Potent Dihydro-1H-indene Derivative (Compound 12d) This table is interactive. You can sort and filter the data.

| Cancer Cell Line | Type | IC50 (µM) |

|---|---|---|

| K562 | Chronic Myeloid Leukemia | 0.028 - 0.087 |

| A549 | Lung Carcinoma | 0.028 - 0.087 |

| Bel-7402 | Hepatocellular Carcinoma | 0.028 - 0.087 |

| HCT-116 | Colon Carcinoma | 0.028 - 0.087 |

Neurotransmitter System Interactions, specifically Serotonin (B10506) Receptor Binding

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. nih.gov These receptors are involved in a vast array of physiological and neurological processes, including mood, cognition, sleep, and appetite, making them important targets for a variety of drugs. nih.gov The 5-HT receptor family is divided into seven main classes (5-HT1 to 5-HT7), with multiple subtypes within each class. nih.gov

Table 4: Major Serotonin (5-HT) Receptor Families and Their Functions This table is interactive. You can sort and filter the data.

| Receptor Family | Signaling Mechanism | Key Functions |

|---|---|---|

| 5-HT1 | Gi/o-coupled (inhibitory) | Mood, anxiety, cognition, vasoconstriction |

| 5-HT2 | Gq/11-coupled (excitatory) | Mood, perception, sleep, appetite, vasoconstriction |

| 5-HT3 | Ligand-gated cation channel | Nausea and vomiting, gut motility |

| 5-HT4 | Gs-coupled (excitatory) | GI motility, cognition, learning, memory |

| 5-HT5 | Gi/o-coupled (inhibitory) | Role not fully elucidated |

| 5-HT6 | Gs-coupled (excitatory) | Cognition, learning, memory |

| 5-HT7 | Gs-coupled (excitatory) | Circadian rhythm, thermoregulation, mood |

Antimicrobial and Antiviral Activity Assessments of Related Indane Derivatives

The indane scaffold has been incorporated into molecules exhibiting a range of antimicrobial and antiviral activities. researchgate.net For instance, the HIV protease inhibitor Indinavir is a well-known drug that contains an indane moiety. researchgate.net

Research has shown that various indane derivatives possess antibacterial and antifungal properties. researchgate.net Studies on different classes of heterocyclic compounds with structural similarities to indanes have shown activity against one or more microorganisms. researchgate.net Natural indane derivatives isolated from plants have also demonstrated good free-radical scavenging activities, which can be associated with antimicrobial effects.

In the realm of antiviral research, adamantane (B196018) derivatives, which are rigid cyclic amines, have been evaluated against a wide range of viruses. nih.govnih.gov Some of these compounds showed marked activity against various strains of influenza A virus. nih.gov While structurally distinct from indane, the precedent set by these cyclic amine structures suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral agents. Other research has also noted the antiviral potential of indanonethiosemicarbazone derivatives. researchgate.net

Table 5: Reported Antimicrobial and Antiviral Activities of Indane Analogues and Related Structures This table is interactive. You can sort and filter the data.

| Compound Class | Activity Type | Specific Pathogens/Targets |

|---|---|---|

| Indinavir (Indane derivative) | Antiviral | HIV Protease |

| Indanonethiosemicarbazone derivatives | Antiviral | General antiviral activity reported |

| Aminoadamantane derivatives | Antiviral | Influenza A (H1N1, H2N2, H3N2), HIV-1 (borderline) |

| Various Indane Derivatives | Antimicrobial | General antibacterial and antifungal properties |

Anti-Inflammatory and Analgesic Potential in Related Indane Carboxylic Acid Amides

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in publicly available literature, research into structurally related indane derivatives and other heterocyclic compounds provides valuable insights into the potential activities of this class of molecules. The indane ring system is a core feature in several known anti-inflammatory agents. researchgate.net For instance, Sulindac and Clidanac are well-recognized non-steroidal anti-inflammatory drugs (NSAIDs) that possess an indan (B1671822) ring structure. researchgate.net This precedence suggests that other indane derivatives could exhibit similar pharmacological properties.

Investigations into various indane acid derivatives have revealed promising analgesic and anti-inflammatory properties. researchgate.net The synthesis and evaluation of these compounds have been a subject of interest in the quest for new therapeutic agents with potentially lower ulcerogenicity compared to existing NSAIDs. researchgate.net The structure-activity relationships of these indane acids have been critically appraised, highlighting the importance of the indan core in eliciting these biological responses. researchgate.net

Furthermore, studies on other heterocyclic compounds incorporating amide functionalities have demonstrated significant analgesic and anti-inflammatory effects. For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated, with some compounds showing higher analgesic activity than celecoxib (B62257) and more potent anti-inflammatory effects than diclofenac (B195802) sodium. researchgate.netmdpi.com Similarly, certain 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives have exhibited anti-inflammatory activities more potent than ibuprofen (B1674241) and analgesic effects comparable to it. nih.gov The analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones has also been noted, with some derivatives showing superiority to codeine and d-propoxyphene without narcotic characteristics. nih.gov These findings from related heterocyclic systems underscore the potential for amide derivatives of indane carboxylic acids to possess significant anti-inflammatory and analgesic properties.

Preclinical In Vivo Efficacy Studies

Pharmacokinetic and Pharmacodynamic Characterization of Dihydroindene Amine Analogues

The pharmacokinetic and pharmacodynamic profiles of dihydroindene amine analogues are crucial for determining their potential as therapeutic agents. The inclusion of fluorine atoms in pharmaceutical compounds is a well-established strategy to enhance metabolic stability and bioavailability. nih.gov Fluorination can significantly influence a molecule's lipophilicity and its interaction with metabolic enzymes, often leading to an improved pharmacokinetic profile. nih.gov

Studies on fluorinated derivatives of other pharmacologically active molecules have demonstrated these benefits. For instance, the replacement of a methoxy (B1213986) group with a difluoromethoxy group in a series of selective PDE4D inhibitors resulted in a compound with an improved pharmacokinetic profile compared to its non-fluorinated counterpart. nih.gov This analogue was chosen as a promising candidate due to its inhibitory activity, selectivity, and safety profile, which was further supported by its favorable pharmacokinetics. nih.gov

Table 1: Pharmacokinetic Parameters of a Fluorinated Indole (B1671886) Derivative (Compound 26q)

| Species | Oral Bioavailability (%) |

|---|---|

| Dog | 78 |

| Rat | 62 |

Data sourced from a study on N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives. nih.gov

Efficacy in Relevant Disease Models (e.g., Alcohol Seeking Behavior, Renal Cell Carcinoma)

The therapeutic potential of dihydroindene amine analogues is being explored in various disease models. One area of significant interest is oncology, particularly in the treatment of renal cell carcinoma (RCC). A second-generation HIF-2α inhibitor, PT2977 (3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile), which features a difluoro-indane core structure, has shown promise in the treatment of clear cell renal cell carcinoma (ccRCC). acs.org This compound was developed to have increased potency and an improved pharmacokinetic profile by reducing phase 2 metabolism compared to its predecessor. acs.org In a phase 1 dose-escalation study, PT2977 demonstrated early evidence of clinical activity, supporting its potential in treating ccRCC. acs.org

The table below presents a summary of the clinical efficacy of Belzutifan (B610325) in the LITESPARK-005 trial.

Data from the first prespecified interim analysis with a median follow-up of 18.4 months. ascopost.com

While the efficacy of dihydroindene amine analogues in models of alcohol seeking behavior is not well-documented in the available literature, the exploration of novel compounds for neuropsychiatric disorders is an active area of research.

Comparative Pharmacological Analysis with Clinically Relevant Compounds

A comparative analysis of the pharmacological activity of novel compounds with established clinical agents is essential for contextualizing their potential therapeutic value. While direct comparative studies for this compound are limited, inferences can be drawn from research on structurally related compounds.

In the realm of anti-inflammatory and analgesic agents, new derivatives are often benchmarked against well-known NSAIDs. For instance, studies on novel 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated that some of these compounds exhibited superior analgesic activity compared to celecoxib and more potent anti-inflammatory effects than diclofenac sodium. researchgate.netmdpi.com Similarly, certain 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives were found to have more potent anti-inflammatory activity than ibuprofen. nih.gov Furthermore, the analgesic efficacy of some 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-one derivatives was reported to be greater than that of codeine and d-propoxyphene. nih.gov These comparisons suggest that novel heterocyclic compounds, potentially including indane amine derivatives, can achieve and even surpass the efficacy of existing medications.

In the context of oncology, the efficacy of the HIF-2α inhibitor belzutifan was directly compared to everolimus (B549166) in the LITESPARK-005 trial for advanced clear cell RCC. ascopost.com Belzutifan showed a statistically significant improvement in progression-free survival and a higher objective response rate, leading to its consideration as a new standard of care in this patient population. ascopost.com This head-to-head comparison underscores the potential for new targeted therapies based on novel chemical scaffolds to outperform existing treatments.

The table below provides a comparative overview of the anti-inflammatory and analgesic activity of related heterocyclic compounds against standard drugs.

Table 3: Comparative Efficacy of Related Compounds with Clinically Used Drugs

| Compound Class | Indication | Comparator Drug | Relative Efficacy |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Analgesia | Celecoxib | Higher |

| 2,3-dihydroquinazolin-4(1H)-one derivatives | Inflammation | Diclofenac Sodium | More Potent |

| 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives | Inflammation | Ibuprofen | More Potent |

| 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-one derivatives | Analgesia | Codeine, d-propoxyphene | Superior |

PFS: Progression-Free Survival; ORR: Objective Response Rate; ccRCC: clear cell Renal Cell Carcinoma.

Computational Chemistry and Advanced Structural Insights into 5,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Molecular Modeling and Docking Simulations for Predicting Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. This approach is instrumental in early-stage drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

In the context of 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine, molecular docking studies can be employed to investigate its potential interactions with various biological targets. The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic databases like the Protein Data Bank (PDB). The ligand's structure is then computationally "docked" into the active site of the protein, and scoring functions are used to estimate the binding affinity, commonly expressed as a binding energy in kcal/mol. A more negative binding energy generally indicates a more favorable interaction.

For instance, in studies of similar heterocyclic compounds, such as indeno[1,2-b]pyrrol-4(1H)-one derivatives, molecular docking has been used to identify key amino acid residues involved in binding. nih.gov These interactions often include hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.gov For this compound, the primary amine group is a potential hydrogen bond donor, while the fluorinated benzene (B151609) ring can participate in hydrophobic and electrostatic interactions.

Table 1: Illustrative Molecular Docking Parameters

| Parameter | Description | Example Value |

| Binding Energy | Estimated free energy of binding between the ligand and the target. | -7.0 to -10.0 kcal/mol |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein residues. | 2-4 bonds with specific amino acids |

| Hydrophobic Interactions | Key amino acid residues involved in non-polar interactions with the ligand. | Interactions with residues like Leucine, Valine, Phenylalanine |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from molecular docking simulations.

Quantum Chemical Calculations, such as Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. DFT methods are used to calculate various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

For this compound, DFT calculations can elucidate the effects of the fluorine substituents on the electronic properties of the indane ring system. The high electronegativity of fluorine can influence the electron distribution within the molecule, impacting its reactivity and interaction with biological targets. DFT calculations on similar fluorinated aromatic compounds have been used to determine key quantum chemical parameters that are essential for predicting their reactivity and interaction potential. pcbiochemres.compcbiochemres.com

The calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G, which provide a good balance between accuracy and computational cost for predicting molecular electronic properties. pcbiochemres.compcbiochemres.com

Table 2: Representative DFT-Calculated Quantum Chemical Parameters

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

Note: These values are for illustrative purposes and would be specifically calculated for this compound in a dedicated DFT study.

In Silico ADME/Tox Prediction and Optimization for Indane Derivatives

In silico absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) modeling has become an indispensable part of modern drug discovery. nih.govresearchgate.net These computational methods predict the pharmacokinetic and toxicological properties of drug candidates before they are synthesized, thereby reducing the time and cost associated with preclinical testing. marmara.edu.tr

For indane derivatives like this compound, various ADME/Tox parameters can be predicted using a range of computational models. These predictions are based on the molecule's structural features and physicochemical properties. The inclusion of fluorine in a drug molecule can significantly alter its ADME-Tox profile by affecting properties like lipophilicity and metabolic stability. researchgate.net

Key ADME properties predicted include intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes. Toxicity predictions can encompass endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. marmara.edu.tr

Table 3: Predicted ADMET Properties for a Hypothetical Indane Derivative

| ADMET Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |

| Hepatotoxicity | Low risk | Reduced potential for liver damage |

Note: This table presents hypothetical predictions to illustrate the output of in silico ADMET models.

Conformational Analysis and Stereochemical Considerations in Fluorinated Indane Systems

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule fits into the binding site of its target. Fluorine substitution can have a profound impact on molecular conformation. soton.ac.uk In fluorinated indane systems, the stereochemistry at the chiral center (C1, bearing the amine group) and the conformational flexibility of the five-membered ring are important considerations.

Conformational analysis of this compound can be performed using computational methods to identify low-energy conformers. These studies can reveal the preferred spatial arrangement of the substituents, which can be influenced by steric and electronic effects, including the gauche effect often observed with fluorine. chemrxiv.org The presence of fluorine atoms can influence the puckering of the cyclopentane (B165970) ring and the orientation of the amine group. Different molecular conformations can affect intermolecular interactions. nih.gov Understanding the conformational preferences of fluorinated indane systems is essential for designing molecules with optimal target engagement. nih.govresearchgate.net

The analysis often involves scanning the potential energy surface by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. This allows for the identification of the most stable, low-energy conformations that are likely to be present under physiological conditions.

Emerging Research Directions and Future Perspectives for 5,6 Difluoro 2,3 Dihydro 1h Inden 1 Amine

Exploration of Novel Therapeutic Applications for Fluorinated Indane Amines

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profile. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to target proteins. nih.govnih.gov These benefits are being actively explored in the context of fluorinated indane amines, with research pointing towards several potential therapeutic areas.

The indane scaffold itself is present in a number of bioactive compounds, and the addition of fluorine is a promising strategy for developing new therapeutic agents. ontosight.ai Research into fluorinated five-membered heterocycles has revealed potent antiviral, anti-inflammatory, and enzymatic inhibitory activities. nih.gov For instance, fluorinated indole-carboxamide derivatives have demonstrated potent inhibition of HIV-1 replication. nih.gov This suggests that 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine and related compounds could be investigated as potential antiviral agents.

Furthermore, the structural similarity of indane amines to certain neurotransmitters suggests their potential in the development of therapies for central nervous system (CNS) disorders. The fluorine atoms in this compound could modulate its ability to cross the blood-brain barrier and interact with CNS targets. The development of fluorinated drugs for various therapeutic indications, including anticancer and antimicrobial agents, is a rapidly growing field. nih.govresearchgate.net

Table 1: Potential Therapeutic Applications of Fluorinated Indane Amines

| Therapeutic Area | Potential Mechanism of Action |

|---|---|

| Antiviral | Inhibition of viral replication enzymes |

| Anti-inflammatory | Modulation of inflammatory pathways |

| CNS Disorders | Interaction with neurotransmitter receptors and transporters |

| Oncology | Inhibition of cancer cell proliferation |

Development of Advanced Analytical Methodologies for Complex Mixture Analysis and Stereoisomer Quantification

As with many chiral amines, this compound exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial for drug development and quality control. wikipedia.org Current research in analytical chemistry is focused on developing sophisticated methods for the chiral separation of such compounds.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a leading technique for the separation of enantiomers. wikipedia.orgnih.gov Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for this purpose. wikipedia.org Additionally, gas chromatography (GC) with chiral columns is another powerful tool for the analysis of volatile chiral amines.

For complex biological samples, derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column is a well-established strategy. acs.org A novel approach combines chiral derivatization with fluorous separation technology, where fluorinated derivatives are selectively retained on a fluorous-phase HPLC column, allowing for their separation from complex matrices like serum and urine. researchgate.net Mass spectrometry (MS) coupled with chiral separation techniques (LC-MS, GC-MS) provides high sensitivity and selectivity for the quantification of stereoisomers. acs.org

Table 2: Advanced Analytical Techniques for Chiral Amine Analysis

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. wikipedia.orgnih.gov | Enantiomeric separation and quantification. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile chiral amines. |

| Chiral Derivatization | Formation of diastereomers with a chiral reagent for separation on a non-chiral column. acs.org | Analysis in complex matrices. |

| Fluorous Separation | Selective retention of fluorinated derivatives on a fluorous-phase column. researchgate.net | Purification and analysis from biological samples. |

| LC-MS/GC-MS | Combination of chromatographic separation with mass spectrometric detection. acs.org | Highly sensitive and selective quantification. |

Integration with Material Science and Optoelectronic Applications, including Organic Solar Cells

The unique electronic properties imparted by fluorine make fluorinated organic compounds attractive for applications in material science and optoelectronics. Fluorination can lower the HOMO and LUMO energy levels of organic molecules, which can be advantageous for creating stable and efficient organic electronic devices.

The broader class of fluorinated compounds is being explored for a range of materials applications, including the synthesis of fluoropolymers and the modification of graphene. man.ac.uk The amine functionality of this compound provides a handle for further chemical modification, allowing for its incorporation into larger molecular architectures for advanced materials. The study of π-expanded indoloindolizines has shown that tuning the electronic structure can lead to distinct shifts in optoelectronic properties, making them promising for optoelectronic devices. chemrxiv.org This suggests that derivatives of this compound could be designed to have specific optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

Future Challenges and Opportunities in Dihydro-1H-inden-1-amine Chemical Research

Despite the promising applications, there are challenges to be addressed in the research and development of this compound and related compounds. A primary challenge lies in the synthesis of fluorinated organic molecules. The formation of the carbon-fluorine bond often requires specialized reagents and reaction conditions, and achieving regioselectivity in the fluorination of aromatic rings can be difficult. pharmtech.com The development of more efficient and scalable synthetic routes to this compound is crucial for its wider application.

Another challenge is the comprehensive evaluation of the biological activity and toxicological profile of this compound and its enantiomers. While the presence of fluorine can be beneficial, it can also lead to unexpected metabolic pathways and potential toxicity. mdpi.com Thorough preclinical studies are necessary to establish the safety and efficacy of any potential therapeutic application.

Looking forward, the opportunities in dihydro-1H-inden-1-amine chemical research are vast. The continued development of novel synthetic methodologies will make a wider range of fluorinated indane amines accessible for investigation. Advances in computational chemistry can aid in the rational design of new derivatives with tailored properties for specific therapeutic targets or material applications. The synergy between synthetic chemistry, analytical chemistry, pharmacology, and material science will be key to unlocking the full potential of this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine, and how does fluorination impact yield?

- Methodological Answer :

- Start with the ketone precursor 5,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS 161712-77-2) and employ reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux .

- Fluorination at the 5,6-positions can influence steric and electronic effects, reducing byproduct formation compared to mono-fluoro analogs. For example, trans-2-amino-5(6)-fluoroindane derivatives show improved selectivity in receptor binding due to halogen interactions .

- Monitor reaction progress via TLC or HPLC, and confirm purity (>99%) using melting point analysis (predicted boiling point: 251.3±40.0 °C) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to verify dihydroindenamine backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS (expected molecular ion: [M+H] = 170.14 g/mol) ensures accurate mass confirmation .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities; retention time consistency validates structural stability .

Advanced Research Questions

Q. How to design experiments to analyze dopamine receptor binding affinity and selectivity?

- Methodological Answer :

- In Vitro Radioligand Binding Assays : Use -SCH23390 for D receptors and -raclopride for D receptors. Compare displacement curves of this compound to reference ligands (e.g., trans-2-aminoindanes) to calculate values .

- Functional Selectivity : Employ cAMP accumulation assays in HEK293 cells transfected with D/D receptors. Fluorine’s electronegativity may enhance receptor-ligand interactions, as seen in similar fluoroindanes .

Q. What computational strategies predict environmental fate and biodegradation pathways?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite™ to estimate logP (predicted 1.362±0.06 g/cm) and biodegradability. Fluorine’s persistence suggests potential bioaccumulation risks .

- Metabolite Identification : Simulate oxidative degradation via CYP450 enzymes (e.g., CYP3A4) using Schrödinger’s Molecular Dynamics Suite. Prioritize hydroxylated metabolites for LC-MS/MS validation in soil/water samples .

Q. How to optimize enantiomeric resolution for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) + 0.1% diethylamine. Fluorine’s stereoelectronic effects may enhance separation efficiency .

- Crystallography : Co-crystallize with D receptor fragments (PDB ID: 6CM4) to resolve binding conformations. Compare to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 731859-02-2) for stereochemical insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.